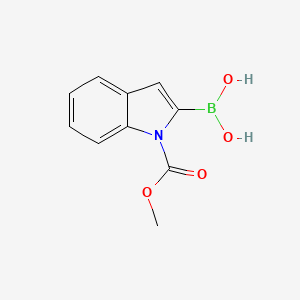

(1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid

Vue d'ensemble

Description

(1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid is an organoboron compound that features both an indole and a boronic acid functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of boronic acid reagents can help mitigate costs .

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

This boronic acid derivative participates in palladium-catalyzed cross-couplings to form C–C bonds. Optimal conditions involve Pd(dba)₂ (2.5 mol%), Xantphos ligand (5 mol%), and Cs₂CO₃ (1 equiv) in a CPME/H₂O (4:1) solvent system at 106°C, achieving 99% conversion in 45 minutes .

Key Reaction Data

| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Pyridin-2-yl triflate | Pd(dba)₂/Xantphos | Cs₂CO₃ | CPME/H₂O | 106 | 0.75 | 73 |

Scope and Limitations :

-

Electron-withdrawing substituents on the indole ring enhance reactivity .

-

Steric hindrance at the 6-position of indole reduces yields (e.g., 47% for 6-methylindole) .

Brønsted Acid-Catalyzed Cyclizations

Under acidic conditions, this boronic acid undergoes cascade reactions to form tetrahydrocarbazolones. Using p-TsOH (10 mol%) in MeCN with thiol nucleophiles at room temperature, products are obtained in 60–90% yield .

Representative Conditions and Yields

| Nucleophile | Catalyst | Solvent | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|

| Thiophenol | p-TsOH | MeCN | 2 | 6a | 85 |

| 2-Mercaptoethanol | p-TsOH | MeCN | 2 | 6b | 78 |

Mechanistic Insight :

-

The reaction proceeds via indoleneiminium intermediate formation, followed by nucleophilic attack and cyclization .

Acetal Formation

Treatment with CeCl₃·7H₂O and trimethyl orthoacetate in MeOH at room temperature converts the boronic acid into 4,4-dimethoxybutan-1-one derivatives in 90% yield .

Reaction Pathway

-

Coordination : CeCl₃ activates the carbonyl group.

-

Acetalization : Trimethyl orthoacetate provides methoxy groups for trapping the oxonium intermediate .

Challenges and Optimization

-

Low-Yielding Steps : Direct borylation of methyl indole-2-carboxylate yields only 13% due to competing side reactions .

-

Catalyst Sensitivity : Pd(OAc)₂/XPhos systems show superior performance over Pd(PPh₃)₄ in cross-couplings .

Comparative Analysis of Catalytic Systems

| Catalyst/Ligand | Conversion (%) | Key Advantage |

|---|---|---|

| Pd(dba)₂/Xantphos | 99 | High efficiency in C–C bond formation |

| Pd(OAc)₂/XPhos | 93 | Tolerates electron-deficient substrates |

| Pd(PPh₃)₄ | 66 | Limited by poor steric tolerance |

Applications De Recherche Scientifique

Pharmaceutical Development

(1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid plays a crucial role in the synthesis of pharmaceutical compounds, particularly in the development of targeted cancer therapies. Its ability to participate in cross-coupling reactions makes it a valuable intermediate for creating complex drug molecules.

Case Study : A study demonstrated the synthesis of novel indole-based compounds using this boronic acid as a key intermediate, leading to promising anti-cancer activities in vitro .

| Application Area | Description |

|---|---|

| Targeted Therapies | Utilized in synthesizing compounds aimed at specific cancer types. |

| Drug Intermediates | Serves as a building block for various therapeutic agents. |

Organic Synthesis

This compound is extensively used in organic synthesis due to its reactivity in Suzuki-Miyaura cross-coupling reactions. It allows for the formation of carbon-carbon bonds, which is essential for constructing complex organic molecules.

Example Reaction :

where Ar and Ar' represent different aromatic groups .

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura | Facilitates the formation of biphenyl compounds. |

| Homocoupling | Enables the coupling of identical aryl groups to form biaryl compounds. |

Material Science

In material science, this compound is used to develop advanced materials with tailored properties. Its incorporation into polymers can enhance their functionality for applications in electronics and coatings.

Research Insight : A recent investigation highlighted the use of this boronic acid in synthesizing conductive polymers that exhibit improved electrical properties and stability under various conditions .

| Material Type | Properties Enhanced |

|---|---|

| Conductive Polymers | Increased electrical conductivity and thermal stability. |

| Coatings | Improved adhesion and durability against environmental factors. |

Analytical Chemistry

This compound is also employed in analytical chemistry for detecting and quantifying substances. Its boron moiety can form complexes with various analytes, improving detection sensitivity.

Application Example : In a study focused on environmental analysis, this compound was utilized to develop a method for detecting phenolic compounds in water samples, demonstrating high specificity and sensitivity .

| Analytical Technique | Application |

|---|---|

| Spectroscopy | Used as a reagent for enhancing signal intensity in detection methods. |

| Chromatography | Acts as a derivatizing agent for improved separation of analytes. |

Mécanisme D'action

The mechanism by which (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Phenylboronic acid

- 4-(Trifluoromethyl)phenylboronic acid

- 1-Boc-5-methoxyindole-2-boronic acid

Uniqueness

(1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid is unique due to the presence of both an indole and a boronic acid functional group. This combination allows for a wide range of chemical reactivity and applications that are not possible with simpler boronic acids .

Activité Biologique

(1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid is a significant compound in medicinal chemistry due to its unique structural features and biological activities. This compound, characterized by the presence of both an indole moiety and a boronic acid group, has shown promise in various therapeutic applications, particularly in enzyme inhibition and cancer treatment.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 219.0017 g/mol. The structure consists of an indole ring substituted with a methoxycarbonyl group at the first position and a boronic acid group at the second position.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 219.0017 g/mol |

| Functional Groups | Indole, Boronic Acid, Methoxycarbonyl |

The biological activity of this compound primarily arises from its ability to form stable complexes with biological molecules. The boronic acid moiety can interact with hydroxyl and amino groups in proteins, leading to modulation of enzymatic activities. This interaction is crucial for designing enzyme inhibitors, making it a valuable tool in drug development .

Enzyme Inhibition

Research indicates that boronic acids, including this compound, can act as inhibitors of various enzymes, particularly serine proteases. These enzymes play critical roles in many biological processes, including digestion and immune response. The ability to inhibit these enzymes positions this compound as a potential therapeutic agent against diseases where serine proteases are implicated .

Anticancer Properties

Several studies have highlighted the anticancer potential of boronic acid derivatives. For instance, compounds structurally similar to this compound have demonstrated the ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves interference with cancer cell signaling pathways, suggesting that this compound may contribute to novel cancer therapies .

Case Studies

- Inhibition of Cancer Cell Growth : In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines. For example, when tested on HeLa and A549 cells, it exhibited significant cytotoxic effects at concentrations ranging from 5 to 25 µM .

- Enzyme Interaction Studies : Binding affinity studies indicate that this compound interacts strongly with certain serine proteases. These interactions can lead to the inhibition of enzymatic activity, which is beneficial for therapeutic applications targeting diseases associated with these enzymes .

Research Findings

Recent literature has focused on the synthesis and biological evaluation of boronic acids, including this compound. Key findings include:

- Synthesis : The synthesis typically involves multi-step reactions that yield high purity compounds suitable for biological testing .

- Biological Evaluations : Various assays have been employed to assess the biological activity, including MTT assays for cytotoxicity and enzyme activity assays for inhibition studies .

Propriétés

IUPAC Name |

(1-methoxycarbonylindol-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO4/c1-16-10(13)12-8-5-3-2-4-7(8)6-9(12)11(14)15/h2-6,14-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYSPSIQMPUCCRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2N1C(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856003 | |

| Record name | [1-(Methoxycarbonyl)-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001162-89-5 | |

| Record name | [1-(Methoxycarbonyl)-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.